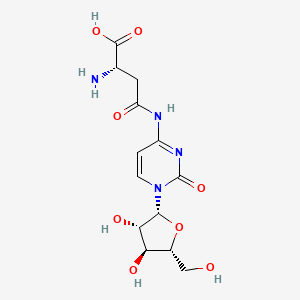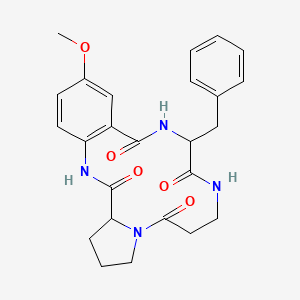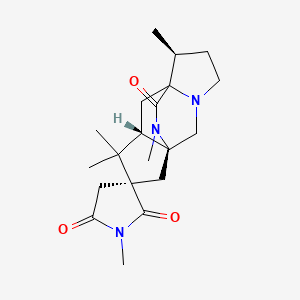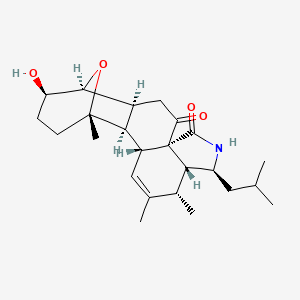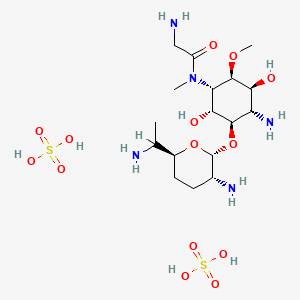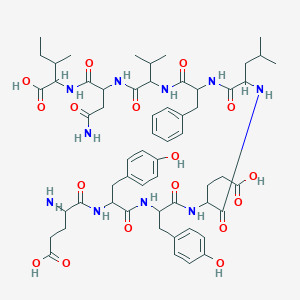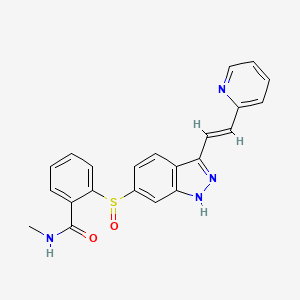
Axitinib sulfoxide
説明
Axitinib sulfoxide is a major inactive metabolite of the tyrosine kinase inhibitor axitinib . It is formed from axitinib primarily by the cytochrome P450 (CYP) isoform CYP3A4 with minor contributions from CYP3A5 and CYP2C19 .
Synthesis Analysis
Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . Most of the newly synthesized derivatives exhibited favorable VEGFR-2 kinase inhibitory activities .Molecular Structure Analysis
Axitinib exhibits a high tendency to form various solvates, and more than 70 kinds of solvates have been reported . The structures of two new ternary solvates and five binary solvates are reported for the first time .Chemical Reactions Analysis
Axitinib shows an uncommon and complicated solvation behavior .Physical And Chemical Properties Analysis
Axitinib sulfoxide has a molecular weight of 402.5 g/mol . It has a topological polar surface area of 107 Ų . The exact mass and monoisotopic mass of Axitinib sulfoxide are 402.11504700 g/mol .科学的研究の応用
Treatment of Advanced Metastatic Renal Cell Carcinoma (RCC)
Axitinib is an approved kinase inhibitor for the therapy of advanced metastatic renal cell carcinoma (RCC). It prevents angiogenesis, cellular adhesion, and induces apoptosis of cancer cells .
Inhibition of VEGFR-2 Kinase
Axitinib derivatives exhibit favorable VEGFR-2 kinase inhibitory activities. This inhibition of the VEGF signaling pathway has shown one of the most promising approaches for cancer therapy .
Anti-Proliferative Activities
Some axitinib derivatives have shown more potent anti-proliferative activities than axitinib itself. This suggests potential for the treatment of solid tumors and other diseases where angiogenesis plays an important role .
Synthesis of Axitinib Derivatives
Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSNFBPPYMWFB-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Axitinib sulfoxide | |
CAS RN |
1347304-18-0 | |
| Record name | Axitinib sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1347304180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AXITINIB SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P8GY3IEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary metabolic pathway of Axitinib in humans?
A1: The primary route of clearance for Axitinib in humans is metabolism. [, , ] Specifically, oxidation is a major metabolic pathway for Axitinib. []
Q2: What enzyme primarily catalyzes the formation of Axitinib Sulfoxide?
A2: Axitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5, CYP2C19, and CYP1A2. [] While the articles don't explicitly state that CYP3A4 directly catalyzes the formation of Axitinib Sulfoxide, they identify it as the major enzyme involved in Axitinib's clearance. [] Further investigation may be needed to confirm if other enzymes, like flavin-containing monooxygenases, also contribute to Axitinib Sulfoxide formation.
Q3: Is Axitinib Sulfoxide pharmacologically active?
A3: Axitinib Sulfoxide is considered pharmacologically inactive. [] This means it does not exhibit the same inhibitory effects on vascular endothelial growth factor receptors (VEGFRs) as Axitinib.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide](/img/structure/B605631.png)

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
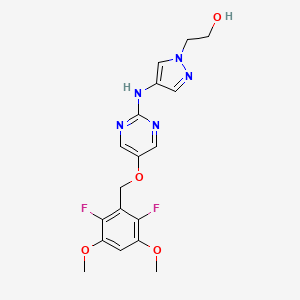
![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)

